molecular formula C18H19Cl2N3O3S2 B2725678 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride CAS No. 1217029-17-8

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2725678
CAS No.: 1217029-17-8
M. Wt: 460.39
InChI Key: WXRGYPIRKUCHHY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a benzothiazole ring (a type of heterocyclic compound), a dioxolobenzene ring (another type of heterocyclic compound), a thiophene ring (a five-membered ring with one sulfur atom), and a carboxamide group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic reactions that involve the formation of the various rings and the attachment of the functional groups .


Molecular Structure Analysis

The molecular structure of this compound likely involves multiple ring structures, including a benzothiazole ring, a dioxolobenzene ring, and a thiophene ring. These rings are likely connected in a complex manner, and the exact structure would depend on the specific arrangement of these rings and the location of the functional groups .


Chemical Reactions Analysis

The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The types of reactions would depend on the specific functional groups present in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Synthetic Methodologies and Characterization

Research on similar compounds often involves complex synthetic routes and characterization techniques. For example, a study by Talupur, Satheesh, and Chandrasekhar (2021) elaborates on the synthesis and characterization of thiophene-2-carboxamide derivatives, involving multiple steps of condensation and hydrolysis, highlighting the intricate procedures often required in synthetic chemistry. The synthesized molecules were characterized using various spectroscopic methods, emphasizing the importance of thorough characterization in understanding the properties of such compounds (Talupur, Satheesh, & Chandrasekhar, 2021).

Chemical Properties and Applications

Compounds structurally related to the query molecule have been investigated for their potential applications based on their unique chemical properties. For instance, the corrosion inhibitory effects of benzothiazole derivatives on steel, studied by Hu et al. (2016), demonstrate how such compounds can be applied in materials science to protect metals from corrosion. This study indicates that the structural features of benzothiazole derivatives can confer high inhibition efficiencies, showcasing the potential industrial applications of such molecules (Hu et al., 2016).

Potential Antimicrobial Activity

Another aspect of scientific research involving related compounds is their antimicrobial activity. Compounds with benzothiazole and thiophene moieties have been synthesized and evaluated for their antimicrobial properties. For example, Palkar et al. (2017) designed and synthesized novel analogs with potent antibacterial activity, highlighting the potential of such compounds in addressing antibiotic resistance and developing new antibacterial agents (Palkar et al., 2017).

Properties

IUPAC Name

5-chloro-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S2.ClH/c1-21(2)6-3-7-22(17(23)14-4-5-16(19)26-14)18-20-11-8-12-13(25-10-24-12)9-15(11)27-18;/h4-5,8-9H,3,6-7,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRGYPIRKUCHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(S4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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